2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene
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Overview
Description
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene is an organic compound with a molecular formula of C11H13ClO2 It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a propene chain
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, also known as 2-Chloro-3’,4’-dimethoxybenzil (CDMB), is human carboxylesterase-2 (hCE-2) . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in drug metabolism and detoxification .
Mode of Action
This compound acts as a specific inhibitor of hCE-2 . It interacts with the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes in the enzyme’s activity can have significant effects on the metabolism of certain drugs and other substances .
Biochemical Pathways
The inhibition of hCE-2 by this compound can affect various biochemical pathways. As hCE-2 is involved in the metabolism of numerous drugs and endogenous compounds, its inhibition can lead to alterations in these metabolic pathways . The downstream effects of these alterations can vary widely, depending on the specific compounds involved .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context in which it is used. By inhibiting hCE-2, it can potentially alter the metabolism of various drugs and endogenous compounds, leading to changes in their pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to inhibit hCE-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene typically involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or remove it entirely.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy groups but lacks the propene chain.
3,4-Dimethoxyphenylacetone: Contains the methoxy groups and a similar carbon chain but without the chloro group.
2-Chloro-3,4-dimethoxyphenethylamine: Similar structure with an amine group instead of the propene chain.
Uniqueness
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene is unique due to the combination of its functional groups and the propene chain, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-1,2-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYXZWOVQJKIGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548797 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111860-79-8 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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